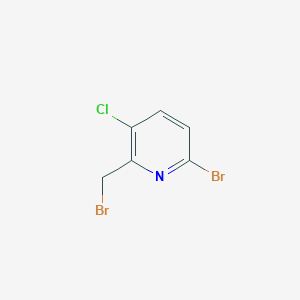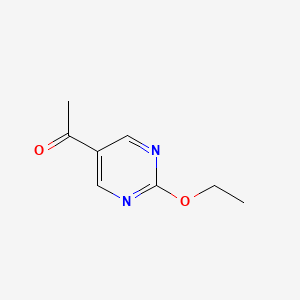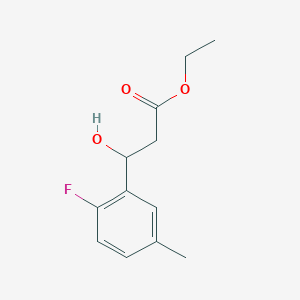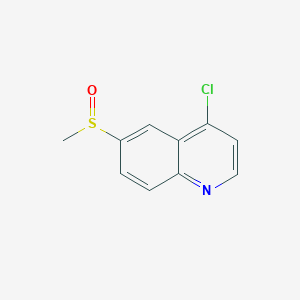
4-Chloro-6-(methylsulfinyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(methylsulfinyl)quinoline is a chemical compound with the molecular formula C10H8ClNOS and a molecular weight of 225.69 g/mol . It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound is characterized by the presence of a chlorine atom at the 4th position and a methylsulfinyl group at the 6th position on the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 4-Chloro-6-(methylsulfinyl)quinoline, can be achieved through various methods. One common approach is the Friedländer reaction, which involves the condensation of 2-aminobenzaldehyde with a ketone under acidic or basic conditions . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid . These reactions typically require elevated temperatures and specific catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of microwave and ultraviolet irradiation-promoted synthesis, as well as eco-friendly and reusable catalysts, has been explored to make the process greener and more sustainable .
化学反応の分析
Types of Reactions
4-Chloro-6-(methylsulfinyl)quinoline undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the methylsulfinyl group to a methylthio group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Formation of 4-Chloro-6-(methylsulfonyl)quinoline
Reduction: Formation of 4-Chloro-6-(methylthio)quinoline
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-6-(methylsulfinyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-6-(methylsulfinyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the disruption of DNA synthesis and ultimately results in bacterial cell death. Additionally, the compound may interact with other cellular targets, contributing to its broad-spectrum biological activities .
類似化合物との比較
Similar Compounds
4-Chloroquinoline: Lacks the methylsulfinyl group, making it less versatile in certain chemical reactions.
6-Methylsulfinylquinoline: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-Chloro-6-(methylthio)quinoline: Similar structure but with a methylthio group instead of a methylsulfinyl group, which may influence its chemical and biological properties.
Uniqueness
4-Chloro-6-(methylsulfinyl)quinoline is unique due to the presence of both the chlorine atom and the methylsulfinyl group, which confer distinct chemical reactivity and potential biological activities. This combination allows for a wide range of chemical modifications and applications in various fields of research and industry .
特性
分子式 |
C10H8ClNOS |
|---|---|
分子量 |
225.70 g/mol |
IUPAC名 |
4-chloro-6-methylsulfinylquinoline |
InChI |
InChI=1S/C10H8ClNOS/c1-14(13)7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 |
InChIキー |
MDJLDHGDAMDBBH-UHFFFAOYSA-N |
正規SMILES |
CS(=O)C1=CC2=C(C=CN=C2C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


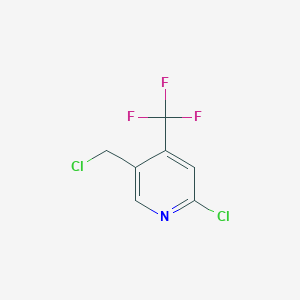
![4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13671700.png)
![2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13671707.png)
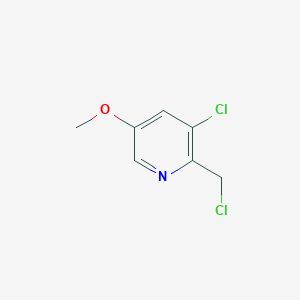
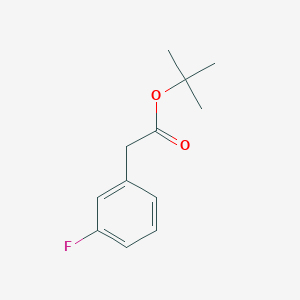
![2-(3-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13671724.png)

![3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13671739.png)
![3-Iodo-8-phenylimidazo[1,2-a]pyridine](/img/structure/B13671744.png)
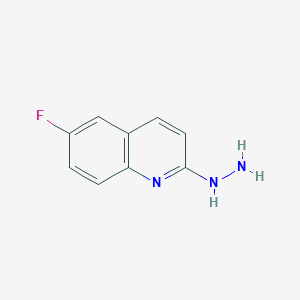
![(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13671754.png)
